molecular formula C9H9N3O2 B2481822 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2868-12-4

4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2481822
CAS No.: 2868-12-4
M. Wt: 191.19
InChI Key: NLYHOVUYOJUULF-UHFFFAOYSA-N
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Description

4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindole nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further functionalized to obtain the desired compound. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the isoindoline-1,3-dione core .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-Diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like toluene and catalysts to enhance the reaction rates and selectivity .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,7-diamino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of amino groups at positions 4 and 7, along with a methyl group at position 2, provides distinct properties that can be leveraged for specific applications in research and industry .

Properties

IUPAC Name

4,7-diamino-2-methylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-8(13)6-4(10)2-3-5(11)7(6)9(12)14/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYHOVUYOJUULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2C1=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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